N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be obtained from databases like PubChem or ChemSpider .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc. These properties can be determined experimentally or predicted using various software .Scientific Research Applications
Synthesis and Biological Potential
Researchers have been focusing on the synthesis of various derivatives related to "N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide" due to their significant biological activities. The synthesis involves complex chemical reactions aimed at introducing specific functional groups that could enhance the compound's biological activity. These compounds have shown promise in several areas, including anticonvulsant, muscle relaxant, antimicrobial, and anticancer activities.
Anticonvulsant and Muscle Relaxant Activities
A study by Sharma et al. (2013) demonstrated that certain derivatives exhibited promising anticonvulsant activity by protecting against tonic hind limb extensor phase in the maximal electroshock model (MES) and pentylenetetrazole-induced generalized convulsions in the pentylenetetrazole model (PTZ), compared to standard drugs like phenytoin and diazepam. Additionally, some derivatives also showed significant muscle relaxant activity (Sharma, Verma, Sharma, & Prajapati, 2013).
Antimicrobial and Anticancer Agents
Another direction of research has explored the antimicrobial potential of derivatives. Desai et al. (2007) synthesized and characterized new quinazolines as potential antimicrobial agents, demonstrating their efficacy against various bacteria and fungi (Desai, Shihora, & Moradia, 2007). Furthermore, compounds incorporating the pyridazinone moiety have been evaluated for their anticancer activity, showing inhibitory effects on several human cancer cell lines (Kamble et al., 2015).
Herbicidal Activity
In addition to medicinal applications, some derivatives have been found to possess herbicidal activities. Research on novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed compounds that exhibit significant herbicidal activity against various plants, suggesting potential applications in agriculture (Xu et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-11-9-18(10-12-19)20-13-14-22(28)26(25-20)16-15-24-21(27)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDVLQFYZMCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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